molecular formula C20H27NO5S B555017 O-Benzyl-L-isoleucine toluene-p-sulphonate CAS No. 16652-75-8

O-Benzyl-L-isoleucine toluene-p-sulphonate

Cat. No. B555017
CAS RN: 16652-75-8
M. Wt: 393.5 g/mol
InChI Key: XAWVXTVKSVYPNE-JGAZGGJJSA-N
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Description

O-Benzyl-L-isoleucine toluene-p-sulphonate is a chemical compound with the molecular formula C20H27NO5S . It is used in various chemical reactions and has several applications in the field of organic chemistry .


Synthesis Analysis

The synthesis of O-Benzyl-L-isoleucine toluene-p-sulphonate can be achieved through various methods. One such method involves the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of selected mono- and di-carboxylic amino acids . This reaction involves in situ water formation, which requires subsequent separation by azeotropic distillation for forward shift of equilibrium .


Molecular Structure Analysis

The molecular structure of O-Benzyl-L-isoleucine toluene-p-sulphonate consists of 20 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom . The exact mass of the molecule is 379.14534407 g/mol .


Chemical Reactions Analysis

O-Benzyl-L-isoleucine toluene-p-sulphonate can participate in various chemical reactions. For instance, it can undergo sulfonylation, a process that involves the introduction of a sulfonyl group into a molecule . This reaction is often used in the synthesis of sulfonates .

Scientific Research Applications

Synthesis and Reactivity

Compounds involving toluene-p-sulphonate functionalities, such as benzyl azoxytoluene-p-sulphonate, have been studied for their reactive properties. For instance, benzyl azoxytoluene-p-sulphonate undergoes heterolytic fragmentation and can react with basic solutes at the sulfur atom of the toluene-p-sulphonate moiety, demonstrating complex reaction pathways that can be utilized in synthetic chemistry (Maskill, 1986).

Applications in Organic Synthesis

The synthesis of optically active derivatives of myo-inositol from toluene-p-sulphonyl derivatives illustrates the application of these compounds in obtaining optically active substances, which are crucial in the synthesis of pharmaceuticals and fine chemicals (Mercier, Barnett, & Gero, 1969).

Influence on Polymer Properties

The doping of polyaniline with p-toluene sulphonic acid demonstrates how aromatic sulphonate anions can affect the redox behavior of conducting polymers. This research indicates potential applications in modifying the electrical and thermal properties of polymers for use in electronics and materials science (Tawde, Mukesh, & Yakhmi, 2001).

Reaction Mechanisms and Kinetics

The study of the reactions of toluene-p-sulphonyl azide and isocyanate with low valent transition-metal complexes provides insights into the mechanisms of complex formation and decomposition, relevant for catalysis and the development of novel reaction pathways in synthetic chemistry (Beck, Rieber, Cenini, Porta, & La Monica, 1974).

Environmental and Microbial Interactions

The metabolism of arylsulphonates, including toluene-p-sulphonate, by microorganisms has been explored, highlighting the biological degradation pathways of these compounds. This research is crucial for understanding the environmental fate of sulphonated aromatic compounds and their potential impact on ecosystems (Cain & Farr, 1968).

properties

IUPAC Name

benzyl (2S,3S)-2-amino-3-methylpentanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.C7H8O3S/c1-3-10(2)12(14)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12H,3,9,14H2,1-2H3;2-5H,1H3,(H,8,9,10)/t10-,12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWVXTVKSVYPNE-JGAZGGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50937211
Record name 4-Methylbenzene-1-sulfonic acid--benzyl isoleucinate (1/1)
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Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzyl-L-isoleucine toluene-p-sulphonate

CAS RN

16652-75-8
Record name L-Isoleucine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Benzyl-L-isoleucine toluene-p-sulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methylbenzene-1-sulfonic acid--benzyl isoleucinate (1/1)
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Record name O-benzyl-L-isoleucine toluene-p-sulphonate
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